molecular formula C14H13N3O2S2 B12389163 6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine

6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12389163
M. Wt: 319.4 g/mol
InChI Key: QVQHWPLHUNEREE-UHFFFAOYSA-N
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Description

6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both thiophene and pyrimidine rings. The presence of a methyl group at the 6-position and a 4-methylsulfonylphenyl group attached to the nitrogen atom of the pyrimidine ring further defines its structure. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common synthetic route involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) can also yield thienopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-amine: A closely related compound with similar structural features and biological activities.

    Thieno[3,4-b]pyridine: Another heterocyclic compound with a fused thiophene and pyridine ring system, exhibiting diverse pharmacological properties.

    Thieno[2,3-d]pyrimidine-2,4-dione: A derivative with additional functional groups, used in various chemical and biological studies.

Uniqueness

6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylsulfonylphenyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

6-methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3O2S2/c1-9-7-12-13(15-8-16-14(12)20-9)17-10-3-5-11(6-4-10)21(2,18)19/h3-8H,1-2H3,(H,15,16,17)

InChI Key

QVQHWPLHUNEREE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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